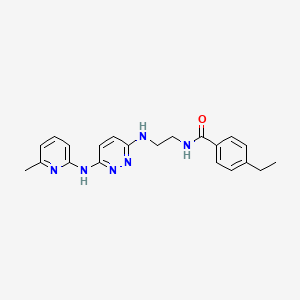

4-ethyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzamide derivative . It has been offered for sale by Benchchem for its CAS No. 1021109-54-5.

Synthesis Analysis

While specific synthesis details for this compound are not available, it’s worth noting that similar benzamide derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .科学的研究の応用

Synthesis and Pharmaceutical Applications

Development of AChE Inhibitors : Research into pyridazine derivatives has led to the discovery of potent acetylcholinesterase (AChE) inhibitors, which are crucial for treating conditions such as Alzheimer's disease. Modifications to the pyridazine structure, including the introduction of lipophilic groups and substitution of phenyl groups, have been shown to enhance AChE inhibitory activity and selectivity. One study found that indenopyridazine derivatives exhibited significantly increased potency as AChE inhibitors, demonstrating a 12-fold increase compared to the reference compound, tacrine (Contreras et al., 2001).

Antimicrobial and Antiviral Activities : The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable activity against the avian influenza virus (H5N1), highlighting the potential of these compounds in antiviral therapy. Several synthesized compounds exhibited significant viral reduction, suggesting their utility in combating bird flu influenza (Hebishy et al., 2020).

Anticancer Agents : Efforts in synthesizing novel pyridine and fused pyridine derivatives have yielded compounds with promising antimicrobial and antioxidant activities. These compounds have undergone in silico molecular docking screenings, revealing moderate to good binding energies on target proteins. The results indicate potential applications in developing new treatments for cancer (Flefel et al., 2018).

Molluscicidal Activities : Research into pyridine, pyrido[3,2‐c]pyridazine, and pyrido[3,2‐c]pyridazino[2′,3′‐a]quinazoline derivatives has explored their molluscicidal activities. This research opens up new avenues for controlling schistosomiasis by targeting the snail vectors of the disease (Abdelrazek & Fathy, 2005).

Cardiac Electrophysiological Activity : The synthesis of N-substituted imidazolylbenzamides and their evaluation as selective class III agents for cardiac electrophysiological activity present a significant step towards developing new treatments for arrhythmias. These compounds have shown efficacy in both in vitro and in vivo models, suggesting their potential as therapeutic agents for cardiac conditions (Morgan et al., 1990).

作用機序

Target of Action

Similar compounds have been found to targetNitric oxide synthase , an enzyme involved in the production of nitric oxide, a key signaling molecule in many physiological and pathological processes.

Mode of Action

This interaction could lead to changes in the biochemical pathways within the cell .

特性

IUPAC Name |

4-ethyl-N-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O/c1-3-16-7-9-17(10-8-16)21(28)23-14-13-22-18-11-12-20(27-26-18)25-19-6-4-5-15(2)24-19/h4-12H,3,13-14H2,1-2H3,(H,22,26)(H,23,28)(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHUVYIHGDJSUBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2926644.png)

![N4-(3-chlorophenyl)-1-phenyl-N6-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2926646.png)

![(5R)-1-[(tert-butoxy)carbonyl]-5-methylpyrrolidine-3-carboxylic acid](/img/structure/B2926648.png)

![(E)-3-(4-benzylphenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2926649.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2926650.png)

![(E)-4-(Dimethylamino)-N-[1-(2-methoxyphenyl)cyclobutyl]but-2-enamide](/img/structure/B2926651.png)

![N-[1-(4-Chloro-2-fluorophenyl)-2-methylpropyl]but-2-ynamide](/img/structure/B2926653.png)

![7-[1-(4-Nitrophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2926655.png)

![(Z)-N-(4-ethylbenzo[d]thiazol-2-yl)-3-phenylacrylamide](/img/structure/B2926657.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2926665.png)

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/no-structure.png)